molecular formula C17H11Cl2NO5 B5361126 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid

3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid

Cat. No. B5361126
M. Wt: 380.2 g/mol
InChI Key: OSNQYVHJZSVPAH-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid, also known as BDA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDA belongs to the class of acrylic acid derivatives and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. This compound can also activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This compound can also scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to protect neurons from damage induced by oxidative stress and inflammation. This compound has also been found to possess anti-cancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for in vitro studies. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of the molecular mechanisms underlying the therapeutic effects of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in animal models and humans. Finally, the development of new synthetic methods for this compound and its analogs may lead to the discovery of novel therapeutic agents.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with 1,3-benzodioxole followed by the addition of acryloyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. This compound has also been found to possess antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. In addition, this compound has been shown to possess neuroprotective properties and can protect neurons from damage induced by oxidative stress and inflammation.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO5/c18-10-2-3-11(12(19)7-10)16(21)20-13(17(22)23)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,21)(H,22,23)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNQYVHJZSVPAH-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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